

Application of Antiflammin 2 in Preclinical Models of Arthritis: Application Notes and Protocols

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Compound of Interest		
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Introduction

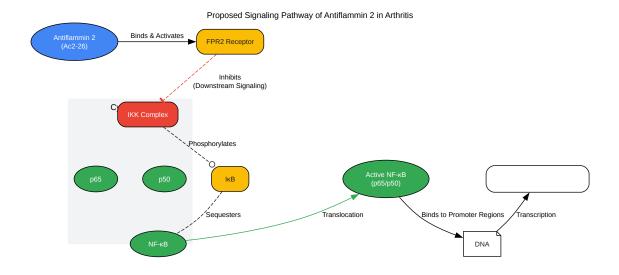
Antiflammins are synthetic peptides derived from the N-terminal domain of Annexin A1 (also known as Lipocortin 1), a glucocorticoid-regulated protein with potent anti-inflammatory properties. **Antiflammin 2**, and its well-studied analogue Ac2-26, represent a class of proresolving mediators that exert their effects primarily through the activation of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor expressed on various immune and non-immune cells.[1][2] Activation of FPR2 by these peptides initiates a signaling cascade that dampens inflammatory responses, making them attractive therapeutic candidates for autoimmune and inflammatory diseases such as rheumatoid arthritis (RA).

These application notes provide a summary of the use of **Antiflammin 2** (utilizing data from its mimetic peptide Ac2-26) in established preclinical models of arthritis. Detailed protocols for common arthritis models, quantitative data on efficacy, and the underlying signaling pathways are presented to guide researchers in the evaluation of this and similar pro-resolving compounds.

Mechanism of Action: FPR2-Mediated Inflammation Resolution



Antiflammin 2 and its analogues function as agonists for the FPR2 receptor. In the context of arthritis, the binding of Antiflammin 2 to FPR2 on immune cells (like macrophages) and synovial fibroblasts is proposed to inhibit the activation of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF- κ B).[3][4][5] NF- κ B is a pivotal regulator of inflammation, controlling the expression of numerous genes involved in the inflammatory cascade, including cytokines (TNF- α , IL-1 β , IL-6), chemokines, and adhesion molecules.[5] By inhibiting the NF- κ B pathway, Antiflammin 2 can effectively reduce the production of these inflammatory mediators, thereby decreasing immune cell infiltration, synovial inflammation, and subsequent joint destruction.[3]



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Proposed signaling pathway of Antiflammin 2.

Data Presentation: Efficacy in Adjuvant-Induced Arthritis (AIA)

The following tables summarize the quantitative data from a study evaluating the therapeutic efficacy of the **Antiflammin 2** mimetic peptide, Ac2-26, in a rat model of Adjuvant-Induced Arthritis (AIA). Treatment was administered intravenously at a dose of 0.75 mg/kg daily for one week, commencing after the establishment of arthritis.[1]

Table 1: Effect of Ac2-26 Treatment on Clinical Signs of Arthritis

Treatment Group	Mean Paw Thickness (mm) on Day 14	Arthritis Index Score on Day 14 (Max Score = 16)
AIA + PBS (Control)	~5.8	~12.5
AIA + Free Ac2-26	~5.2	~10.0
AIA + Ac2-26 Nanoparticles*	~3.5	~2.5

^{*}Data is for a nanoparticle-encapsulated formulation of Ac2-26, which showed enhanced efficacy.[1]

Table 2: Effect of Ac2-26 Treatment on Joint Inflammatory Cytokine Levels

Treatment Group	TNF-α (pg/mg protein)	IL-1β (pg/mg protein)	IL-6 (pg/mg protein)	IL-17A (pg/mg protein)
Normal (No Arthritis)	~50	~120	~100	~150
AIA + PBS (Control)	~250	~450	~400	~500
AIA + Ac2-26 Nanoparticles*	~100	~200	~180	~200

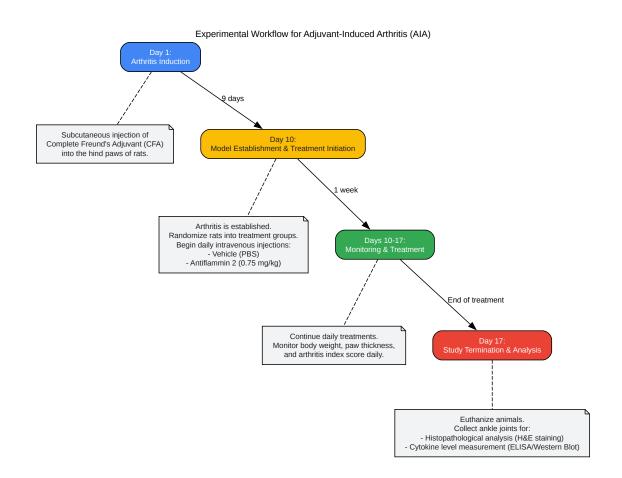


*Data is for a nanoparticle-encapsulated formulation of Ac2-26, which showed enhanced efficacy. Cytokine levels in the free Ac2-26 group were not significantly different from the PBS control group in this study.[1]

Experimental Protocols Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

This model is characterized by a robust and rapid onset of polyarthritis following a single injection of adjuvant. It is particularly useful for studying the mechanisms of chronic inflammation and for the evaluation of anti-inflammatory compounds.





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Experimental workflow for the AIA model.



Materials:

- Lewis or Wistar rats (male or female, 6-8 weeks old)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Antiflammin 2 (Ac2-26 peptide)
- Sterile Phosphate-Buffered Saline (PBS) for vehicle and dilution
- Calipers for measuring paw thickness
- Scoring system for arthritis index (see below)

Procedure:

- Arthritis Induction (Day 1): Anesthetize the rats. Induce arthritis by a single subcutaneous injection of 100 μL of CFA into the plantar surface of the hind paws.[1]
- Model Development (Days 2-10): House the animals under standard conditions. The signs of arthritis, including erythema and swelling in the injected and contralateral paws, will begin to appear and progress.
- Treatment Initiation (Day 10): Once arthritis is clearly established (e.g., significant increase in paw volume and an arthritis score > 4), randomize the animals into treatment and control groups.[1]
 - Control Group: Administer sterile PBS intravenously (i.v.) daily.
 - Treatment Group: Administer Antiflammin 2 (Ac2-26), dissolved in PBS, at a dose of 0.75 mg/kg (i.v.) daily.[1]
- Monitoring and Assessment (Days 10-17):
 - Arthritis Index: Score each paw daily on a scale of 0-4: 0 = normal; 1 = slight erythema or swelling of one toe or joint; 2 = moderate erythema and swelling of multiple joints; 3 = severe erythema and swelling of the entire paw; 4 = severe swelling and erythema with joint deformity. The maximum score per animal is 16.[1]

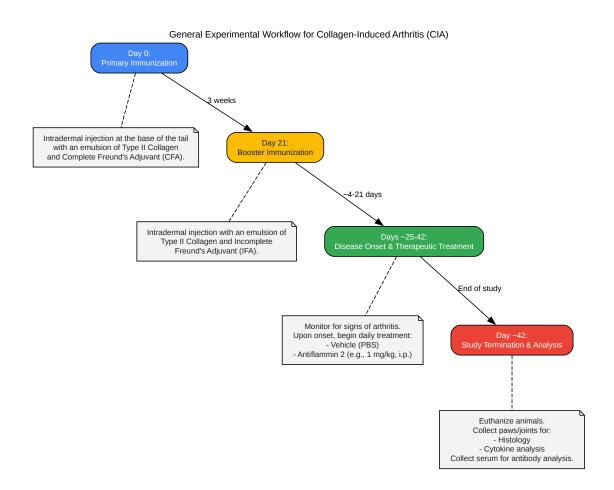


- Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.
- Body Weight: Monitor body weight daily as an indicator of systemic health.
- Termination and Analysis (Day 17): At the end of the treatment period, euthanize the animals.
 - Histopathology: Collect ankle joints, fix in formalin, decalcify, and embed in paraffin.
 Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
 - Biochemical Analysis: Collect joint tissues, homogenize, and measure the levels of key inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17A) using ELISA or Western blot.[1]

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is one of the most widely used models for rheumatoid arthritis as it shares many immunological and pathological features with the human disease, including the involvement of T cells, B cells, and an autoantibody response to type II collagen.[6][7]





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General experimental workflow for the CIA model.



Materials:

- Susceptible mouse strains (e.g., DBA/1J), male, 7-8 weeks old.[6]
- Bovine or chicken Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- 0.05 M Acetic Acid
- **Antiflammin 2** (Ac2-26 peptide)
- Sterile Phosphate-Buffered Saline (PBS)

Procedure:

- Preparation of Emulsion: Dissolve Type II Collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. Create a stable emulsion by mixing the collagen solution 1:1 with CFA (for primary immunization) or IFA (for booster).
- Primary Immunization (Day 0): Anesthetize the mice. Administer a 100 μL intradermal injection of the CII/CFA emulsion at the base of the tail.[7]
- Booster Immunization (Day 21): Administer a 100 μL intradermal injection of the CII/IFA emulsion at a different site near the base of the tail.[7]
- Monitoring and Treatment Initiation (from Day ~24):
 - Begin monitoring the mice for signs of arthritis 3-4 times per week starting from Day 21.
 - Therapeutic Regimen: Upon the first clinical signs of arthritis (e.g., a score of 1 in at least one paw), randomize mice into treatment groups. A suggested starting dose, based on similar peptide studies, would be 1 mg/kg administered intraperitoneally (i.p.) daily.[8]
 - Prophylactic Regimen: Alternatively, treatment can begin on Day 21 (day of booster) to evaluate the prevention of arthritis development.
- Assessment of Arthritis (through Day ~42):



- Clinical Scoring: Score each paw on a 0-4 scale as described in the AIA protocol. The maximum score per mouse is 16.
- Paw Swelling: Measure the diameter of the ankle joint or the thickness of the paw with a caliper.
- Termination and Analysis (Day ~42): Euthanize animals at the study endpoint.
 - Serum Analysis: Collect blood to measure serum levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines.
 - Histopathology: Process hind paws for H&E and Safranin O staining to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.

Conclusion

Antiflammin 2 and its mimetics demonstrate significant therapeutic potential in preclinical models of arthritis by targeting the FPR2 receptor to resolve inflammation. The provided protocols and data serve as a foundational guide for researchers investigating this and other pro-resolving therapies. The ability of these peptides to reduce clinical signs of arthritis and down-regulate key inflammatory cytokines like TNF- α and IL-6 highlights a promising mechanism of action that warrants further exploration for the treatment of rheumatoid arthritis.

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